Ethynylbenzene-13C

Übersicht

Beschreibung

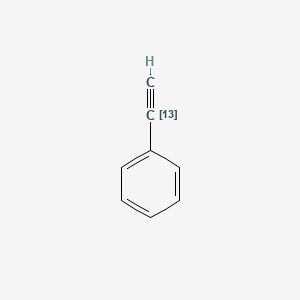

Ethynylbenzene-13C, also known as phenylacetylene-13C, is a labeled analogue of ethynylbenzene. It is an aromatic hydrocarbon with the molecular formula C7H6, where one of the carbon atoms is replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethynylbenzene-13C can be synthesized through several methods. One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Additionally, the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetrabutylammonium fluoride, is also employed .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors and specialized equipment to ensure the incorporation of the carbon-13 isotope. The production process must be carefully controlled to maintain the purity and isotopic labeling of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethynylbenzene-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetophenone in the presence of gold or mercury reagents.

Reduction: Semi-hydrogenation over Lindlar catalyst converts it to styrene.

Substitution: It can undergo substitution reactions typical of aromatic compounds.

Common Reagents and Conditions

Oxidation: Gold or mercury reagents are commonly used for oxidation reactions.

Reduction: Lindlar catalyst is used for semi-hydrogenation.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Acetophenone.

Reduction: Styrene.

Substitution: Depending on the substituents, various substituted ethynylbenzenes can be formed.

Wissenschaftliche Forschungsanwendungen

Astrochemistry

Detection in Interstellar Medium

Recent studies have confirmed the presence of ethynylbenzene in the Taurus Molecular Cloud (TMC-1), an area rich in interstellar chemistry. The detection was achieved through chirped-pulse Fourier-transform microwave spectroscopy, which provided insights into the molecular species formed during electric discharge experiments involving naphthalene. Ethynylbenzene is significant as it may contribute to the formation of polycyclic aromatic hydrocarbons (PAHs), which are complex organic molecules believed to play a crucial role in the chemistry of the interstellar medium .

Implications for PAH Formation

The identification of ethynylbenzene in TMC-1 suggests its potential as an intermediate in the formation pathways of larger PAHs such as phenanthrene and naphthalene. This has implications for understanding cosmic chemistry and the evolution of organic compounds in space .

Polymer Chemistry

Synthesis of Polymers

Ethynylbenzene-13C has been utilized as a building block in the synthesis of various polymers, particularly in dendritic structures. One notable application is in the preparation of polydendrons through polymerization reactions involving phenylacetylene-based monodendrons. These polymers exhibit enhanced properties such as oxygen permselectivity, making them suitable for applications in membrane technology .

Case Study: Membrane Properties

In a study focusing on the polymerization of phenylacetylene derivatives, this compound was incorporated into polydendron structures, resulting in membranes with superior gas separation capabilities compared to traditional materials. The performance metrics indicated a significant increase in selectivity for oxygen over nitrogen, showcasing the potential for practical applications in industrial gas separation processes .

Organic Synthesis

Synthetic Routes and Reactions

this compound serves as an important reagent in organic synthesis, particularly in Sonogashira coupling reactions, which are widely used to form carbon-carbon bonds. This compound can be reacted with various halogenated aromatic compounds to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science .

Table: Synthetic Applications of this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Sonogashira Coupling | This compound + 4-bromoaniline | 4-Ethynylphenylamine |

| Polymerization | This compound + phenylacetylene | Polydendron with enhanced selectivity |

| Rearrangement | Benzylidenecarbene rearrangement to ethynylbenzene | Phenylacetylene |

Wirkmechanismus

The mechanism of action of ethynylbenzene-13C involves its participation in various chemical reactions due to its reactive ethynyl group. The carbon-13 isotope allows for detailed tracking of the compound in reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Ethynylbenzene-13C is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ethynylbenzene: The non-labeled analogue, commonly used in similar reactions but without the isotopic tracking capability.

Phenylacetylene: Another name for ethynylbenzene, used interchangeably in some contexts.

The isotopic labeling of this compound provides a significant advantage in research applications, allowing for precise tracking and analysis that is not possible with non-labeled compounds .

Biologische Aktivität

Ethynylbenzene-13C, a labeled derivative of ethynylbenzene, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its effects on cellular processes, and its implications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of a carbon-13 isotope in its ethynyl group. This isotopic labeling allows for enhanced tracking and analysis in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound's structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Research indicates that it may act as a substrate for enzymatic reactions or as a ligand for cellular receptors.

Key Mechanisms:

- Aromatase Inhibition : Ethynylbenzene derivatives have been studied for their potential as aromatase inhibitors, which are critical in regulating estrogen biosynthesis. This property is particularly relevant in cancer research, where estrogen plays a significant role in the proliferation of certain tumors .

- Cellular Proliferation : Studies have shown that ethynylbenzene derivatives can influence cell viability and proliferation across different cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer cells (MCF-7) with IC50 values indicating effective concentrations .

Anticancer Activity

A notable study investigated the antiproliferative effects of various ethynylbenzene derivatives, including this compound, on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth, suggesting their potential as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 2.6 | MCF-7 (Breast) |

| Ethynylbenzene | 3.1 | MDA-MB-231 |

| Control (Erlotinib) | 0.04 | MCF-7 |

The above table summarizes the IC50 values obtained from MTT assays conducted on various cell lines, demonstrating that this compound exhibits promising anticancer activity comparable to established drugs .

Apoptotic Induction

Further investigations into the apoptotic mechanisms revealed that this compound could activate caspases, which are crucial for programmed cell death. In assays measuring caspase activation levels in treated cancer cells, it was found that:

- Caspase-3 Activation : this compound led to a significant increase in caspase-3 levels compared to untreated controls, indicating its role as an apoptosis inducer.

| Treatment | Caspase-3 Level (pg/mL) |

|---|---|

| This compound | 525 ± 5 |

| Control (Staurosporine) | 465 ± 4 |

This data suggests that this compound not only inhibits cell proliferation but also promotes apoptosis through caspase activation .

Eigenschaften

IUPAC Name |

(113C)ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#[13C]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745694 | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-79-3 | |

| Record name | Ethynyl-1-13Cbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23351-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.